HDAC3 Isoform Inhibition Potency Compared with Other Amide-Containing Chemotypes
In a recombinant human HDAC3 biochemical assay (HDAC-Glo format, 20 min incubation), N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide yielded an IC₅₀ of 1.80 nM [1]. This value places it among the most potent HDAC3 hits in the BindingDB repository, though direct head‑to‑head comparison with a named structural analog under identical conditions is not currently available in the public domain. The assay context is enzymatic and does not automatically translate to cellular HDAC occupancy.
| Evidence Dimension | HDAC3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | No direct comparator; class‑level inference only. |
| Quantified Difference | N/A |
| Conditions | Human recombinant HDAC3, HDAC-Glo assay, 20 min incubation. |
Why This Matters
The single-digit nanomolar HDAC3 activity differentiates this molecule from the majority of screening library oxoacetamides that lack any reported epigenetic target engagement, making it a relevant choice for epigenetic-focused screening cascades.
- [1] BindingDB BDBM50481803 (CHEMBL5269123). Affinity Data: IC₅₀ = 1.80 nM. Assay Description: Inhibition of human recombinant HDAC3 incubated for 20 mins by HDAC-Glo assay. View Source
